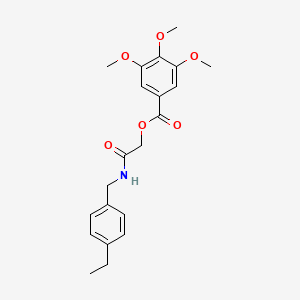![molecular formula C24H27N3O3S2 B2424985 4-[ciclohexil(etil)sulfamoil]-N-(4-fenil-1,3-tiazol-2-il)benzamida CAS No. 919855-65-5](/img/structure/B2424985.png)
4-[ciclohexil(etil)sulfamoil]-N-(4-fenil-1,3-tiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a cyclohexyl-ethylsulfamoyl group and a phenylthiazolyl group
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a component in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between a phenylboronic acid and a halogenated thiazole.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Mecanismo De Acción
The mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide lies in its specific substitution pattern, which may confer unique chemical and biological properties. This could include enhanced binding affinity to specific targets, improved stability, or distinct reactivity compared to similar compounds.
Propiedades
IUPAC Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-2-27(20-11-7-4-8-12-20)32(29,30)21-15-13-19(14-16-21)23(28)26-24-25-22(17-31-24)18-9-5-3-6-10-18/h3,5-6,9-10,13-17,20H,2,4,7-8,11-12H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBJXHMAQHTFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2424904.png)
![2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2424905.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2424906.png)
![2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2424909.png)


![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2424912.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424914.png)


![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2424920.png)
![6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424922.png)


